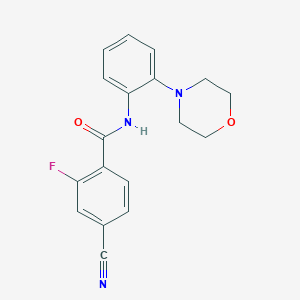![molecular formula C25H26N4O4 B250733 N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B250733.png)
N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide, commonly known as EHT 1864, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential therapeutic applications. EHT 1864 is a member of the benzotriazole family of compounds, which have been shown to exhibit a wide range of biological activities.
作用機序
EHT 1864 inhibits the activity of the Rho family of GTPases by binding to a specific site on the protein. This binding prevents the protein from interacting with its downstream effectors, which are involved in cell migration and invasion. By inhibiting this activity, EHT 1864 reduces the metastatic potential of cancer cells and may also have potential therapeutic applications in other disease states.
Biochemical and Physiological Effects
In addition to its potential therapeutic applications, EHT 1864 has been shown to have a number of biochemical and physiological effects. Studies have shown that EHT 1864 can reduce the production of reactive oxygen species (ROS) in cells, which are involved in a number of disease states. EHT 1864 has also been shown to reduce inflammation in animal models of disease, further highlighting its potential therapeutic applications.
実験室実験の利点と制限
One advantage of using EHT 1864 in lab experiments is its specificity for the Rho family of GTPases. This specificity allows researchers to study the role of these proteins in disease states without affecting other cellular processes. However, one limitation of using EHT 1864 is its relatively low potency, which may limit its effectiveness in certain applications.
将来の方向性
There are a number of future directions for research on EHT 1864. One area of focus is the development of more potent inhibitors of the Rho family of GTPases, which may have greater therapeutic potential. Additionally, research is needed to better understand the role of EHT 1864 in other disease states, such as inflammation and neurodegenerative diseases. Finally, studies are needed to determine the optimal dosing and administration of EHT 1864 for therapeutic applications.
合成法
The synthesis of EHT 1864 involves a multi-step process that begins with the reaction of 4-ethylphenylhydrazine with 2,4,5-trimethoxybenzoyl chloride to form the intermediate compound 2-(4-ethylphenyl)-2H-benzotriazole-5-carbonyl chloride. This intermediate is then reacted with 6-methyl-2H-benzotriazole-5-amine to form the final product, EHT 1864.
科学的研究の応用
EHT 1864 has been extensively studied for its potential therapeutic applications in a variety of disease states. One area of research has focused on the role of EHT 1864 in cancer treatment. Studies have shown that EHT 1864 inhibits the activity of the Rho family of GTPases, which are involved in cell migration and invasion. This inhibition has been shown to reduce the metastatic potential of cancer cells, making EHT 1864 a promising candidate for cancer therapy.
特性
分子式 |
C25H26N4O4 |
|---|---|
分子量 |
446.5 g/mol |
IUPAC名 |
N-[2-(4-ethylphenyl)-6-methylbenzotriazol-5-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C25H26N4O4/c1-6-16-7-9-18(10-8-16)29-27-20-11-15(2)19(14-21(20)28-29)26-25(30)17-12-22(31-3)24(33-5)23(13-17)32-4/h7-14H,6H2,1-5H3,(H,26,30) |
InChIキー |
QUTNBLXSEXLGFB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C |
正規SMILES |
CCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide](/img/structure/B250651.png)
![N-[[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B250653.png)
![N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide](/img/structure/B250655.png)
![5-chloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B250656.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B250660.png)


![3,4-dimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B250664.png)



![N-[4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B250675.png)
![N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B250677.png)
